

In-Depth Technical Guide: 8 β -Tigloyloxyreynosin (CAS No. 80368-31-6)

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Compound of Interest

Compound Name: 8beta-Tigloyloxyreynosin

Cat. No.: B15493856

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Abstract

8 β -Tigloyloxyreynosin is a naturally occurring sesquiterpene lactone belonging to the guaianolide class. First identified in species of the *Vernonia* genus, this compound has attracted intermittent interest within the natural products research community. This technical guide serves as a comprehensive resource, consolidating the currently available physicochemical data, outlining putative experimental methodologies for its study, and exploring its potential biological significance. Due to the limited specific research on 8 β -Tigloyloxyreynosin, this document also draws upon data from structurally related compounds to provide a broader context for its potential applications and mechanisms of action.

Physicochemical Properties

Quantitative data for 8 β -Tigloyloxyreynosin is not extensively reported in publicly accessible literature. The following table summarizes the core identifying information. Further experimental determination of properties such as melting point, boiling point, and solubility is required for a complete profile.

Property	Value	Source
CAS Number	80368-31-6	N/A
Molecular Formula	C ₂₀ H ₂₆ O ₅	[1][2]
Molecular Weight	346.42 g/mol	[1][2]
IUPAC Name	(3aR,4S,6E,10E,11aR)-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxo-3a,4,5,8,9,11a-hexahydro-2H-cyclodeca[b]furan-4-yl (Z)-2-methylbut-2-enoate	N/A
Initial Source	Plants of the Compositae family, including Vernonia species, and Astragalus laxmannii of the Leguminosae family.	[3]

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification of 8β-Tigloyloxyreynosin. While a comprehensive public repository of its spectra is not readily available, the initial isolation and structure elucidation would have relied on the following standard techniques. Researchers seeking to confirm the identity of this compound should expect to generate similar data.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H-NMR data will be essential for determining the proton environment, including the characteristic signals for the tigloyl moiety, the exocyclic methylene group, and the various methine and methylene protons of the guaianolide core.
 - ¹³C-NMR data will identify the number and types of carbon atoms, including the lactone carbonyl, the ester carbonyl, and the olefinic carbons.

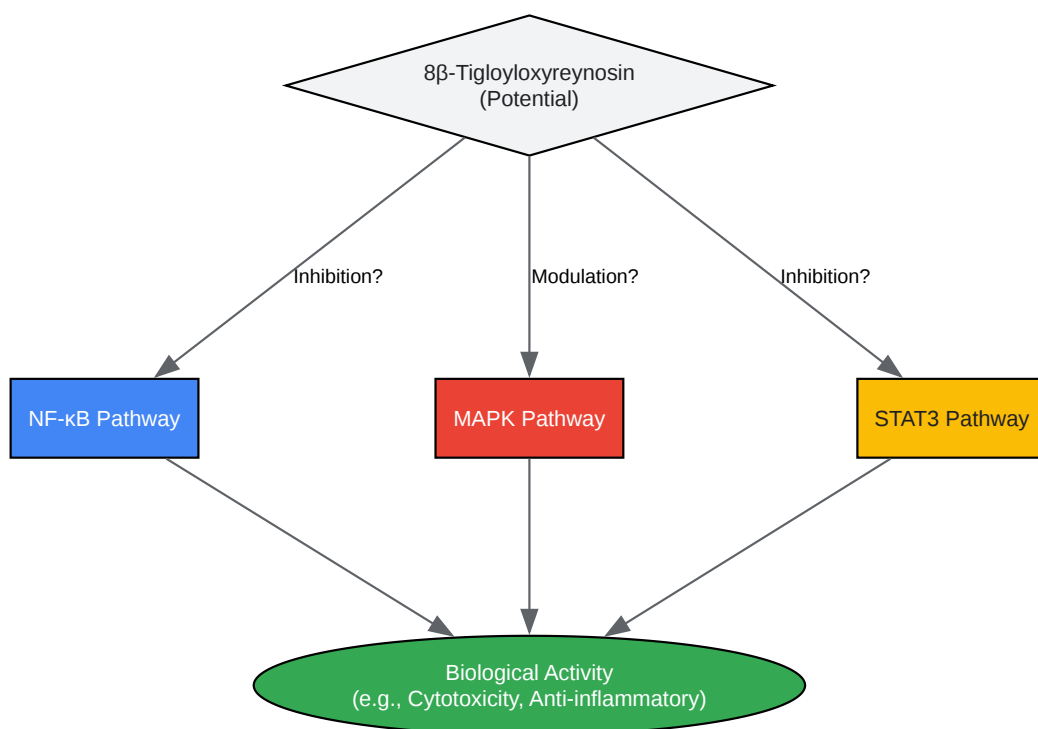
- 2D-NMR experiments (e.g., COSY, HSQC, HMBC) would be required to establish the connectivity and finalize the stereochemical assignments.
- Mass Spectrometry (MS):
 - High-resolution mass spectrometry (HRMS) is necessary to confirm the elemental composition ($C_{20}H_{26}O_5$).
 - Fragmentation patterns observed in MS/MS experiments can provide structural information, such as the loss of the tigloyloxy side chain.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of 8 β -Tigloyloxyreynosin are scarce. However, the broader class of sesquiterpene lactones, particularly those isolated from *Vernonia* species, are well-documented for their cytotoxic and anti-inflammatory properties.[4] The α -methylene- γ -lactone moiety, a common feature in many bioactive sesquiterpene lactones, is a key electrophilic center that can react with nucleophilic residues in biological macromolecules, such as cysteine residues in proteins.[4] This reactivity is often implicated in their mechanism of action.

Based on the activities of related compounds, 8 β -Tigloyloxyreynosin could potentially modulate the following signaling pathways:

- **NF- κ B Signaling Pathway:** Many sesquiterpene lactones are known to inhibit the NF- κ B pathway, a key regulator of inflammation and cell survival. Inhibition often occurs through the alkylation of critical cysteine residues on proteins within this pathway.
- **MAPK Signaling Pathway:** The mitogen-activated protein kinase (MAPK) cascade is another potential target. Modulation of this pathway can impact cell proliferation, differentiation, and apoptosis.
- **STAT3 Signaling Pathway:** Signal transducer and activator of transcription 3 (STAT3) is another pathway that has been shown to be inhibited by sesquiterpene lactones, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[4]



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Caption: Putative signaling pathways modulated by 8β-Tigloyloxyreynosin.

Experimental Protocols

Detailed, validated experimental protocols for 8β-Tigloyloxyreynosin are not published. The following represents a generalized workflow that researchers can adapt for the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification Workflow



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Caption: Generalized workflow for the isolation of 8 β -Tigloyloxyreynosin.

- **Plant Material Collection and Preparation:** Collect the aerial parts or roots of a known source plant (e.g., Vernonia species). The plant material should be dried and ground to a fine powder.
- **Extraction:** The powdered plant material is exhaustively extracted with a suitable solvent system, such as a mixture of methanol and dichloromethane, at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
- **Solvent Partitioning:** The crude extract is suspended in a water/methanol mixture and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
- **Chromatographic Separation:** The bioactive fraction (typically the chloroform or ethyl acetate fraction for sesquiterpene lactones) is subjected to repeated column chromatography.
 - **Silica Gel Chromatography:** Gradient elution with a solvent system like hexane-ethyl acetate is used for initial separation.
 - **Sephadex LH-20 Chromatography:** This is often used for further purification to remove pigments and other impurities.

- **Final Purification:** The final purification is typically achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
- **Structure Elucidation:** The structure of the isolated compound is confirmed using spectroscopic methods as described in Section 2 (NMR, MS) and by comparison with any available literature data.

Cytotoxicity Assay Protocol (MTT Assay)

- **Cell Culture:** Human cancer cell lines (e.g., A549, HeLa, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
- **Cell Seeding:** Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** A stock solution of 8β-Tigloyloxyreynosin is prepared in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
- **MTT Incubation:** After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for a further 4 hours.
- **Formazan Solubilization:** The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Conclusion and Future Directions

8β-Tigloyloxyreynosin remains a largely understudied natural product. While its structural class suggests potential for significant biological activity, particularly in the areas of oncology and

inflammation, a substantial amount of foundational research is still required. Future research should focus on:

- **Comprehensive Physicochemical Characterization:** Detailed experimental determination of solubility, melting point, and other physical properties.
- **Confirmation of Biological Activity:** Screening against a panel of cancer cell lines and in relevant inflammatory models to confirm the hypothesized activities.
- **Mechanism of Action Studies:** Elucidation of the specific molecular targets and signaling pathways affected by this compound.
- **Synthetic and Analogue Studies:** Development of synthetic routes to enable the production of larger quantities and the creation of novel derivatives with potentially improved activity and pharmacokinetic profiles.

This technical guide provides a starting point for researchers interested in exploring the potential of 8 β -Tigloyloxyreynosin. The methodologies and contextual information provided are intended to facilitate the design of new studies that will shed more light on the properties and applications of this intriguing natural product.

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